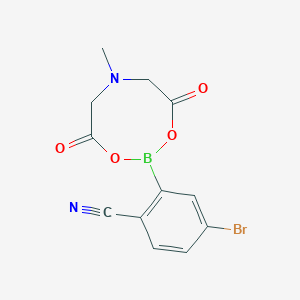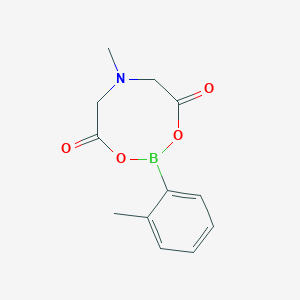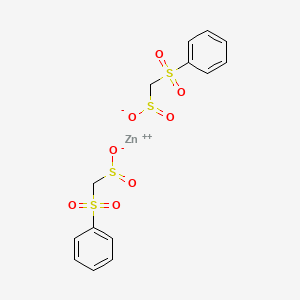![molecular formula C6H3BF6KN B8203332 Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide](/img/structure/B8203332.png)
Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide is a specialized organoboron compound known for its stability and reactivity. This compound is part of the potassium trifluoroborate family, which is widely used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide typically involves the reaction of 2-(trifluoromethyl)pyridine with a boron source, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly those containing fluorine, which often exhibit enhanced biological activity.
Mechanism of Action
The mechanism of action of potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide involves its ability to participate in cross-coupling reactions. The compound acts as a boron source, which undergoes transmetalation with a palladium catalyst to form a new carbon-boron bond. This intermediate then reacts with an electrophile to form the final product, completing the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-(trifluoromethyl)pyridine-3-trifluoroborate
- Potassium trifluoromethanesulfonate
- Potassium trifluoroacetate
Uniqueness
Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide is unique due to its stability under oxidative conditions and its ability to form strong carbon-boron bonds. This makes it particularly valuable in cross-coupling reactions, where other boron reagents might fail .
Properties
IUPAC Name |
potassium;trifluoro-[2-(trifluoromethyl)pyridin-3-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF6N.K/c8-6(9,10)5-4(7(11,12)13)2-1-3-14-5;/h1-3H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALHJZWGMSPZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF6KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanoate](/img/structure/B8203250.png)
![2-(Phenylmethoxycarbonylamino)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B8203259.png)

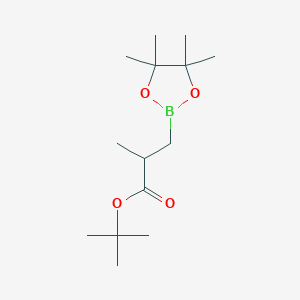
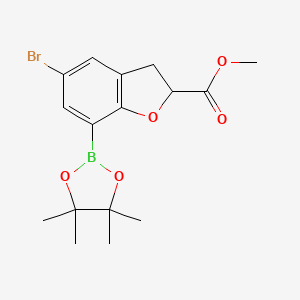
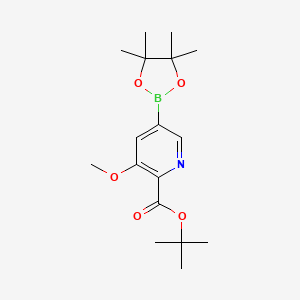
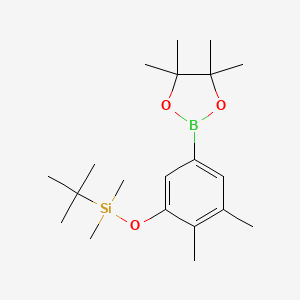

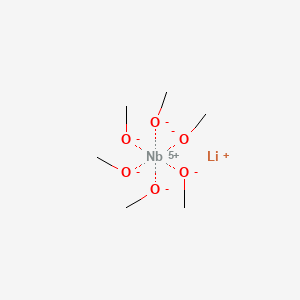
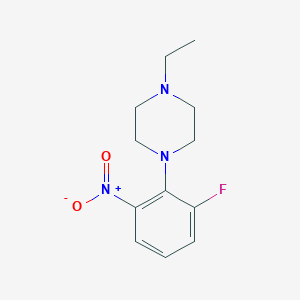
![2,2,2-trichloroethyl (NE)-N-[chloro(methylsulfanyl)methylidene]sulfamate](/img/structure/B8203324.png)
